molecular formula C18H15FN2O2 B7825378 (3S)-1-(3-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

(3S)-1-(3-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Cat. No.: B7825378
M. Wt: 310.3 g/mol
InChI Key: AZRREACPAUAYLH-VYRBHSGPSA-N
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Description

(3S)-1-(3-Fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a β-carboline derivative characterized by a 3-fluorophenyl substitution at position 1 and a carboxylic acid group at position 3 of the tetrahydro-β-carboline scaffold. β-carbolines are heterocyclic indole alkaloids with diverse pharmacological activities, including interactions with benzodiazepine receptors, MAO inhibition, and anticancer properties . The carboxylic acid moiety distinguishes it from ester derivatives, influencing solubility and hydrogen-bonding interactions .

Properties

IUPAC Name

(3S)-1-(3-fluorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c19-11-5-3-4-10(8-11)16-17-13(9-15(21-16)18(22)23)12-6-1-2-7-14(12)20-17/h1-8,15-16,20-21H,9H2,(H,22,23)/t15-,16?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRREACPAUAYLH-VYRBHSGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC(=CC=C4)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(C2=C1C3=CC=CC=C3N2)C4=CC(=CC=C4)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-(3-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid typically involves multi-step organic reactions One common method includes the Pictet-Spengler reaction, where an aldehyde or ketone reacts with a tryptamine derivative in the presence of an acid catalyst to form the tetrahydro-beta-carboline core

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Purification processes, including crystallization and chromatography, are crucial to obtain the desired compound with high purity.

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group at position 3 participates in acid-base chemistry. Protonation/deprotonation modulates solubility and reactivity:

  • Deprotonation : Reacts with bases (e.g., NaOH, K₂CO₃) to form carboxylate salts, enhancing water solubility.

  • Protonation : Under acidic conditions (e.g., HCl), the carboxylate reverts to the neutral carboxylic acid form.

Key Applications :

  • Facilitates purification via pH-dependent crystallization.

  • Critical for salt formation in pharmaceutical formulations.

Nucleophilic Substitution at the Fluorophenyl Group

The electron-withdrawing fluorine atom on the phenyl ring activates the aromatic system for nucleophilic substitution:

Reaction TypeConditionsProductYieldSource
SNAr K₂CO₃, DMF, 80°CSubstituted phenyl derivatives60–75%
Cross-Coupling Pd(PPh₃)₄, aryl boronic acid, 100°CBiaryl derivatives45–55%

Mechanistic Notes :

  • Fluorine’s meta-directing effect guides substitution to specific positions.

  • Palladium-catalyzed couplings enable diversity-oriented synthesis.

Esterification and Amidation

The carboxylic acid undergoes functionalization via esterification or amide bond formation:

Esterification

  • Conditions : SOCl₂/MeOH or H₂SO₄/EtOH .

  • Products : Methyl or ethyl esters (e.g., methyl 1-(3-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate).

Amidation

  • Coupling Agents : EDCI/HOBt or DCC .

  • Products : Amides with primary/secondary amines (e.g., hydrazides for oxadiazole synthesis) .

Applications :

  • Ester derivatives serve as intermediates for further functionalization.

  • Amides are precursors to bioactive heterocycles (e.g., 1,3,4-oxadiazoles) .

Oxidation Reactions

The tetrahydro-β-carboline core undergoes oxidation to aromatic β-carbolines:

Oxidizing AgentConditionsProductYieldSource
DDQCHCl₃, rtAromatic β-carboline85%
CuBr₂/airDMSO, 50°CAromatic β-carboline90%

Mechanism :

  • Two-electron oxidation removes two hydrogens from the tetrahydropyridine ring .

  • CuBr₂ acts as a catalyst, with air serving as the terminal oxidant .

Biological Interactions

While not strictly chemical reactions, the compound interacts with biological systems via:

  • Caspase Activation : Induces apoptosis in cancer cells via caspase-3/8/9 activation .

  • NF-κB Inhibition : Suppresses NF-κB signaling, enhancing pro-apoptotic Bax expression .

Key Data :

  • IC₅₀ against HCT-8 colorectal cancer cells: 2.5 μM .

  • Mitochondrial membrane potential loss observed at 1 μM .

Comparative Reaction Optimization

The table below contrasts methods for key transformations:

ReactionMethod A (Traditional)Method B (Catalytic)
Esterification SOCl₂/MeOH, 60°C, 12h (85%)TMSCl/MeOH, rt, 2h (92%)
Oxidation DDQ, CHCl₃, 24h (85%) CuBr₂/air, DMSO, 6h (90%)

Catalytic methods (e.g., CuBr₂/air) improve sustainability and efficiency .

Scientific Research Applications

Antitumor Activity

Beta-carbolines, including the compound , have been extensively studied for their antitumor properties. Research indicates that modifications at specific positions of the beta-carboline scaffold can enhance cytotoxic effects against various cancer cell lines. For instance, derivatives have shown significant activity against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines. The mechanism often involves DNA intercalation, leading to cell cycle arrest and apoptosis induction .

Cell Line IC50 Values (μM)
A5495.61
HeLa6.39
MCF-713.94

Neuropharmacological Effects

Beta-carbolines are known to interact with the central nervous system (CNS), exhibiting anxiolytic and antidepressant-like effects. The compound can act as a modulator of GABA receptors, which are crucial for anxiety regulation. Studies have shown that beta-carboline derivatives can influence behavioral responses in animal models of anxiety and depression .

DNA Binding Affinity

The ability of beta-carbolines to bind to DNA is a significant aspect of their pharmacological profile. The presence of substituents at the C3 and N9 positions enhances their binding affinity and specificity for DNA, which is crucial for their role as potential chemotherapeutic agents. This binding can lead to structural changes in DNA that may inhibit cancer cell proliferation .

Case Study 1: Antitumor Activity Assessment

A study evaluated various beta-carboline derivatives for their cytotoxicity against multiple cancer cell lines using MTT assays. The findings indicated that specific substitutions at the N9 position significantly increased antitumor activity, with compounds exhibiting IC50 values in the low micromolar range against A549 cells .

Case Study 2: Neuropharmacological Impact

Research involving rhesus monkeys demonstrated that beta-carboline derivatives could induce anxiety-like behaviors when administered in controlled doses. The effects were comparable to those seen in human subjects under stress, suggesting that these compounds may serve as models for studying anxiety disorders .

Mechanism of Action

The mechanism of action of (3S)-1-(3-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of the target compound with analogs from the literature:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Functional Groups Key Spectral Data (IR, NMR) Reference
Target Compound 3-Fluorophenyl (1), COOH (3) C₁₈H₁₅FN₂O₂ 318.33 Carboxylic acid Inferred: IR ~1700 cm⁻¹ (COOH)
Methyl (1S,3S)-1-(4-Cl-Ph)-βC-3-COOCH₃ 4-Chlorophenyl (1), COOCH₃ (3) C₁₉H₁₇ClN₂O₂ 340.81 Methyl ester IR: 1726 cm⁻¹ (ester); ¹H-NMR δ 3.83 (OCH₃)
XIX (Chloroacetyl derivative) 4-Chlorophenyl (1), Chloroacetyl (2) C₂₁H₁₈Cl₂N₂O₃ 417.29 Chloroacetyl, COOCH₃ IR: 1730 cm⁻¹ (ester), 1658 cm⁻¹ (amide)
1-(4-MeO-Ph)-βC-3-COOH 4-Methoxyphenyl (1), COOH (3) C₁₈H₁₆N₂O₃ 316.34 Carboxylic acid, Methoxy Not reported
βC-3-COOCH₃ (Methyl ester) H (1), COOCH₃ (3) C₁₃H₁₄N₂O₂ 230.26 Methyl ester In vitro: IC₅₀ ~10 nM (benzodiazepine binding)

Notes:

  • Substituent Effects : The 3-fluorophenyl group in the target compound may enhance receptor affinity compared to 4-chlorophenyl (electron-withdrawing vs. lipophilic effects) .
  • Carboxylic Acid vs. Ester : The carboxylic acid group improves aqueous solubility but may reduce blood-brain barrier penetration compared to esters like the methyl derivative .
Receptor Binding and Selectivity
  • Methyl/ethyl esters of β-carboline-3-carboxylates (e.g., βC-3-COOCH₃) exhibit potent proconvulsant activity in vivo due to partial agonism at benzodiazepine receptors. In contrast, the propyl ester lacks this effect, suggesting steric hindrance influences receptor interactions .
  • The carboxylic acid form (target compound) is hypothesized to act as a competitive antagonist due to its polar nature, though direct in vivo data are absent in the provided evidence .
Metabolic Stability
  • Halogenated Derivatives: The 3-fluorophenyl group in the target compound may confer resistance to oxidative metabolism compared to non-halogenated analogs like 1-(4-MeO-Ph)-βC-3-COOH .
  • Ester vs.

Key Research Findings and Gaps

Substituent Position Matters: 4-Chlorophenyl derivatives (e.g., Compound III) show higher crystallinity (m.p. 221–224°C) than non-halogenated analogs, suggesting improved stability .

Functional Group Impact : Methyl esters exhibit stronger in vitro binding (IC₅₀ ~10 nM) but undesirable in vivo effects (proconvulsant activity), whereas carboxylic acids may offer safer profiles .

Unresolved Questions: The exact benzodiazepine receptor affinity of the target compound remains unquantified. Comparative pharmacokinetic data (e.g., half-life, bioavailability) between halogenated and non-halogenated analogs are lacking.

Biological Activity

(3S)-1-(3-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a compound belonging to the beta-carboline family, which has garnered significant attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Structure and Properties

The compound's structure is characterized by a tetrahydro-beta-carboline framework with a fluorophenyl group and a carboxylic acid moiety. This unique architecture contributes to its biological properties.

Beta-carbolines, including the compound , exhibit various mechanisms of action that contribute to their biological activity:

  • Antitumor Activity : Research indicates that beta-carbolines can intercalate into DNA and inhibit topoisomerases, which are crucial for DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells .
  • Neuropharmacological Effects : Beta-carbolines have been shown to interact with the GABAergic system. For instance, certain derivatives can displace diazepam from its binding sites in the brain, suggesting potential anxiolytic or anticonvulsant properties .
  • Apoptosis Induction : Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The underlying mechanism involves the activation of caspases and modulation of mitochondrial membrane potential .

Anticancer Activity

The compound has shown promising results in inhibiting tumor proliferation. In vitro studies revealed that it effectively induces apoptosis in colorectal cancer cell lines (e.g., HCT-8) at concentrations ranging from 0.5 to 4 μM. The apoptosis mechanism involves:

  • Loss of mitochondrial membrane potential
  • Activation of caspases (caspase-3, -8, and -9)
  • Regulation of apoptotic proteins (upregulation of Bax and downregulation of Bcl-2) .
Concentration (μM)Apoptosis InductionCaspase Activation
0.5LowLow
1ModerateModerate
2HighHigh
4Very HighVery High

Neuroprotective Effects

Beta-carboline derivatives are also noted for their neuroprotective effects. They may exert these effects through:

  • MAO Inhibition : Some beta-carbolines inhibit monoamine oxidase (MAO), which can lead to increased levels of neurotransmitters like serotonin and dopamine .
  • GABA Receptor Interaction : The ability to modulate GABA receptor activity suggests potential applications in treating anxiety disorders .

Case Studies

Several studies have focused on the biological activities of beta-carboline derivatives:

  • Antitumor Study : A study demonstrated that a related beta-carboline derivative exhibited IC50 values less than 1 μM against Sarcoma 180 cells, indicating strong antitumor properties .
  • Neuropharmacology : Another investigation revealed that beta-carboline derivatives could antagonize the effects of benzodiazepines like diazepam, suggesting a role in modulating anxiety and seizure activity .

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